molecular formula C18H20F3N5 B6449036 2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine CAS No. 2548976-24-3

2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

Cat. No. B6449036
CAS RN: 2548976-24-3
M. Wt: 363.4 g/mol
InChI Key: JEWKHGMNTYJXLY-UHFFFAOYSA-N
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Description

The compound “2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . The compound also contains a trifluoromethyl group and a pyridine ring, both of which are common motifs in pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and the presence of the trifluoromethyl group. The pyrimidine and pyrrole rings provide a rigid, planar structure, while the trifluoromethyl group adds electron-withdrawing character, which can influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its structural features. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles. The nitrogen atoms in the pyrimidine and pyrrole rings could potentially act as coordination sites in reactions with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability. The nitrogen atoms in the pyrimidine and pyrrole rings could participate in hydrogen bonding, affecting the compound’s interactions with other molecules .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and optimizing its synthesis. Additionally, studies could be conducted to fully characterize its physical and chemical properties, and to assess its safety and environmental impact .

properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5/c1-11-7-17(24-12(2)23-11)26-6-5-13-9-25(10-15(13)26)16-4-3-14(8-22-16)18(19,20)21/h3-4,7-8,13,15H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWKHGMNTYJXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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